molecular formula C13H14N6O3 B5878645 (E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5878645
M. Wt: 302.29 g/mol
InChI Key: DEUUEPVRWHFROR-LZYBPNLTSA-N
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Description

(E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that features a morpholine ring, a nitrophenyl group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. A common approach might include:

    Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.

    Introduction of the morpholine ring: This step might involve nucleophilic substitution reactions.

    Formation of the triazole ring: This can be done via cyclization reactions involving azide and alkyne precursors.

    Final coupling reaction: The final step would involve coupling the triazole and nitrophenyl intermediates under suitable conditions, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Compounds with nitrophenyl and triazole groups have shown potential as antimicrobial agents.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to the presence of the triazole ring.

Industry

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while nitrophenyl groups can interact with cellular components, leading to antimicrobial or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine: can be compared with other compounds containing morpholine, nitrophenyl, and triazole groups.

    1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine: Lacks the (E)-configuration.

    1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanamine: Contains an amine group instead of an imine.

Uniqueness

The unique combination of the morpholine, nitrophenyl, and triazole groups in this compound may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

(E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c20-19(21)12-1-2-13(17-3-5-22-6-4-17)11(7-12)8-16-18-9-14-15-10-18/h1-2,7-10H,3-6H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUUEPVRWHFROR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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